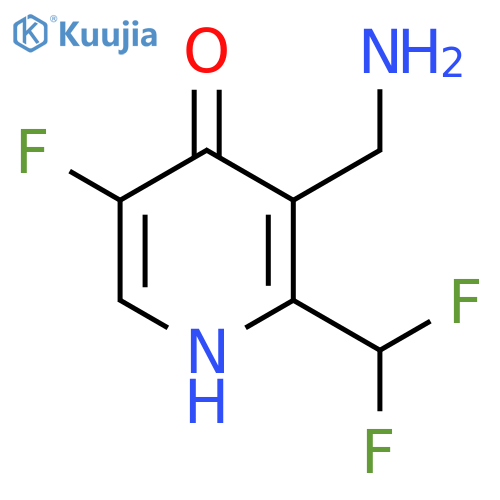Cas no 1805477-63-7 (3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine)

1805477-63-7 structure
商品名:3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine
CAS番号:1805477-63-7
MF:C7H7F3N2O
メガワット:192.138491868973
CID:4880753
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine
-
- インチ: 1S/C7H7F3N2O/c8-4-2-12-5(7(9)10)3(1-11)6(4)13/h2,7H,1,11H2,(H,12,13)
- InChIKey: GLKVQOJYVGVNSP-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C(C(=CN1)F)=O)CN)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 296
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 55.1
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029037610-1g |
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine |
1805477-63-7 | 95% | 1g |
$3,039.75 | 2022-04-01 | |
| Alichem | A029037610-250mg |
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine |
1805477-63-7 | 95% | 250mg |
$1,048.60 | 2022-04-01 | |
| Alichem | A029037610-500mg |
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine |
1805477-63-7 | 95% | 500mg |
$1,634.45 | 2022-04-01 |
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine 関連文献
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Oliver D. John Food Funct., 2020,11, 6946-6960
1805477-63-7 (3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine) 関連製品
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
